molecular formula C3H6BrCl2O2P B13696247 3-Bromopropyl phosphorodichloridate

3-Bromopropyl phosphorodichloridate

Cat. No.: B13696247
M. Wt: 255.86 g/mol
InChI Key: IJYVSIRZSSMJJJ-UHFFFAOYSA-N
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Description

3-Bromopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7BrCl2O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and phosphorodichloridate groups, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopropyl phosphorodichloridate can be synthesized through several methods. One common route involves the reaction of 3-bromopropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows:

3-Bromopropanol+Phosphorus Oxychloride3-Bromopropyl Phosphorodichloridate+Hydrogen Chloride\text{3-Bromopropanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 3-Bromopropanol+Phosphorus Oxychloride→3-Bromopropyl Phosphorodichloridate+Hydrogen Chloride

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl phosphorodichloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-bromopropanol and phosphoric acid.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at room temperature.

    Hydrolysis: This reaction is usually performed in aqueous media at ambient temperature.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or lithium aluminum hydride (LiAlH4), are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of this compound.

    Hydrolysis: The primary products are 3-bromopropanol and phosphoric acid.

    Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

3-Bromopropyl phosphorodichloridate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of novel pharmaceuticals, particularly those targeting enzymes and receptors involved in metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and polymer additives.

Mechanism of Action

The mechanism of action of 3-bromopropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s electrophilic phosphorus center readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of phosphoramidates and phosphonates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropyltriphenylphosphonium Bromide: This compound is similar in structure but contains a triphenylphosphonium group instead of phosphorodichloridate. It is used in different applications, such as phase-transfer catalysis and as a reagent in organic synthesis.

    Diethyl (3-Bromopropyl)phosphonate: This compound has a diethyl phosphonate group and is used as a reagent in the synthesis of various organophosphorus compounds.

Uniqueness

3-Bromopropyl phosphorodichloridate is unique due to its dual reactivity, with both bromine and phosphorodichloridate groups available for chemical transformations

Properties

Molecular Formula

C3H6BrCl2O2P

Molecular Weight

255.86 g/mol

IUPAC Name

1-bromo-3-dichlorophosphoryloxypropane

InChI

InChI=1S/C3H6BrCl2O2P/c4-2-1-3-8-9(5,6)7/h1-3H2

InChI Key

IJYVSIRZSSMJJJ-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(Cl)Cl)CBr

Origin of Product

United States

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